Leukotriene B5

Neutrophil Chemotaxis Inflammation Leukotriene Receptor

Leukotriene B5 (LTB5, CAS 80445-66-5) is a 5-lipoxygenase (5-LO) metabolite derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), distinguishing it from the arachidonic acid (AA)-derived Leukotriene B4 (LTB4). As a member of the leukotriene family, LTB5 engages the BLT1 and BLT2 receptors, but its unique ω-3 origin confers a substantially altered pharmacological profile compared to its ω-6 counterparts.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 80445-66-5
Cat. No. B1235181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B5
CAS80445-66-5
Synonyms5,12-dihydroxy-6,8,10,14,17-eicosapentaenoic acid
leukotriene B5
LTB 5
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
InChIKeyBISQPGCQOHLHQK-HDNPQISLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leukotriene B5 (LTB5, CAS 80445-66-5): A Distinct Omega-3-Derived Eicosanoid for Inflammatory Research and Lipidomics


Leukotriene B5 (LTB5, CAS 80445-66-5) is a 5-lipoxygenase (5-LO) metabolite derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), distinguishing it from the arachidonic acid (AA)-derived Leukotriene B4 (LTB4) [1]. As a member of the leukotriene family, LTB5 engages the BLT1 and BLT2 receptors, but its unique ω-3 origin confers a substantially altered pharmacological profile compared to its ω-6 counterparts [2]. This compound is a critical tool for dissecting the divergent biological activities of omega-3 versus omega-6 lipid mediators and for validating anti-inflammatory mechanisms in preclinical models [3].

1 Omega-3 (EPA)-derived leukotriene; distinct from AA-derived LTB4
2 BLT1/BLT2 receptor tool with partial agonist and competitive antagonist properties
3 Enables functional dissection of omega-3 vs. omega-6 lipid mediator signaling

Why Leukotriene B5 Cannot Be Replaced by LTB4 or Other In-Class Eicosanoids in Critical Assays


Generic substitution of LTB5 with the more readily available Leukotriene B4 (LTB4) or Leukotriene B3 (LTB3) is scientifically invalid due to profound differences in receptor binding kinetics, downstream signaling efficacy, and functional outcomes. LTB5 exhibits a 500-fold lower association constant for the high-affinity BLT1 receptor subset that transduces chemotactic responses compared to LTB4, resulting in 10- to 30-fold reduced chemotactic potency in human neutrophils [1]. Critically, while LTB4 is a potent pro-inflammatory agonist, LTB5 functions as a partial agonist and competitive antagonist, capable of suppressing LTB4-induced DNA synthesis in keratinocytes by up to 54% [2]. These divergent pharmacological properties, rooted in the compound's unique EPA-derived structure, mean that substituting LTB4 for LTB5 in experiments designed to probe omega-3-mediated anti-inflammatory mechanisms or receptor selectivity would yield misleading, if not entirely erroneous, conclusions.

Property
LTB4 (AA-derived)
LTB5 (EPA-derived)
Receptor binding
High-affinity BLT1 engagement; full agonist
Substantially lower BLT1 affinity; partial agonist / competitive antagonist
Chemotactic activity
Potent pro-inflammatory neutrophil chemoattractant
Markedly reduced chemotactic potency; reported equipotent for degranulation only
Functional outcome
Strong inducer of DNA synthesis in keratinocytes
Dose-dependently suppresses LTB4-induced keratinocyte proliferation (up to reported 54% inhibition)
Substituting LTB4 for LTB5 in omega-3 pathway or receptor selectivity experiments would misrepresent signaling outcomes. LTB5's partial agonist/antagonist profile cannot be approximated by LTB4 or LTB3.

Quantitative Evidence Guide for Leukotriene B5: Head-to-Head Performance Data Against LTB4


Human Neutrophil Chemotaxis: LTB5 is 10- to 30-Fold Less Potent Than LTB4

In direct comparative assays using modified Boyden micropore filter chambers with human neutrophils, LTB5 demonstrated markedly reduced chemotactic potency compared to LTB4 [1]. The potency difference is consistently quantified as 10- to 30-fold across multiple independent studies [2].

Neutrophil chemotaxis
Head-to-head
10- to 30-fold less potent than LTB4
Reported chemotaxis potency context for omega-3 pathway research
Human neutrophils; Boyden chamber
Neutrophil Chemotaxis Inflammation Leukotriene Receptor

Receptor Binding Affinity: LTB5 Ki is 5.5-Fold Higher (Weaker) Than LTB4 at BLT Receptors

Competitive binding studies using [3H]LTB4 on bullfrog lung membranes, a validated model for mammalian LTB4 receptors, revealed that LTB5 has a significantly lower binding affinity compared to LTB4 [1]. The Ki values, which are inversely related to affinity, were determined to be 5.5 nM for LTB4 and 30.5 nM for LTB5 [1].

Receptor binding (Ki)
Head-to-head
Ki 30.5 nM vs. LTB4 Ki 5.5 nM (5.5-fold weaker affinity)
Supports BLT receptor affinity differentiation studies
[3H]LTB4 competitive binding; bullfrog lung membranes
Receptor Pharmacology Binding Affinity BLT1 Receptor

Calcium Mobilization: LTB5 ED50 is 10-Fold Higher (Less Potent) Than LTB4 in Human Neutrophils

A direct comparison of the capacity of LTB4 and LTB5 to mobilize cytosolic free calcium in fura-2-loaded human neutrophils demonstrated that LTB5 is significantly less potent. The median effective dose (ED50) for calcium flux was 5 × 10−10 M for LTB4 compared to 5 × 10−9 M for LTB5 [1].

Calcium mobilization
Head-to-head
ED50 5×10⁻⁹ M (10-fold less potent than LTB4)
Reported early signaling potency context
Fura-2-loaded human neutrophils
Calcium Signaling Neutrophil Activation Signal Transduction

In Vivo Neutrophil Accumulation: LTB5 Requires 33-Fold Higher Dose Than LTB4 for Equivalent Effect

In an in vivo model of intradermal injection in bovine ear skin, LTB5 was dramatically less effective at inducing neutrophil accumulation. A dose of 30 picomoles of LTB4 elicited a significant neutrophil influx, whereas a 33-fold higher dose of 1.0 nanomole of LTB5 was required to achieve an equivalent cellular response [1]. Furthermore, when an equivalent 1.0 nanomole dose was compared, LTB4 induced nearly five times the neutrophil density (245 cells/mm² vs. 52 cells/mm²) [1].

In vivo neutrophil influx
Head-to-head
33-fold higher dose required vs. LTB4 for equivalent effect
In vivo model-response context for leukocyte recruitment
Intradermal injection; bovine ear skin
In Vivo Pharmacology Neutrophil Migration Inflammation Model

Functional Antagonism: LTB5 Dose-Dependently Inhibits LTB4-Induced Keratinocyte Proliferation

Beyond its role as a weak partial agonist, LTB5 functions as a competitive antagonist of LTB4-mediated responses. In cultured human epidermal keratinocytes, the addition of LTB5 suppressed the enhancement of DNA synthesis induced by an optimally active concentration of LTB4 (10−10 M) in a dose-dependent manner [1].

Functional antagonism
Head-to-head
Dose-dependent inhibition of LTB4-induced keratinocyte DNA synthesis (21‒54% suppression)
Competitive antagonist profile supports BLT receptor pharmacology studies
Human epidermal keratinocytes; 10⁻⁹ to 10⁻⁷ M
Receptor Antagonism Keratinocyte Biology Proliferation Assay

Differential Pathway Activation: LTB5 is Equipotent to LTB4 for Degranulation but Not Chemotaxis

A detailed analysis of human neutrophil responses revealed a striking functional divergence between LTB4 and LTB5. While LTB5 was 10- to 30-fold less potent as a chemoattractant, it was equipotent to LTB4 in stimulating lysosomal degranulation, as quantified by the release of β-glucosaminidase [1]. This is explained by the finding that LTB4 binds with a 500-fold greater association constant to a high-affinity receptor subclass that mediates chemotaxis, whereas both ligands bind equally to a low-affinity receptor subclass that may mediate degranulation [1].

Pathway bias
Head-to-head
Equipotent for degranulation vs. 10-30× weaker for chemotaxis
Functional selectivity enables dissection of chemotaxis vs. degranulation signaling
Human neutrophils; β-glucosaminidase release assay
Signal Transduction Neutrophil Degranulation Receptor Bias

Primary Research and Procurement Application Scenarios for Leukotriene B5


Elucidating the Anti-Inflammatory Mechanisms of Omega-3 Fatty Acids

LTB5 is the direct enzymatic product of EPA via the 5-LO pathway, serving as the functional counterpart to the pro-inflammatory LTB4 derived from AA. Researchers investigating how dietary fish oil or omega-3 supplementation modulates inflammation use LTB5 as a standard to quantify the shift in leukotriene biosynthesis from the 5-series (from EPA) to the 4-series (from AA) [1]. By comparing the biological activities of purified LTB5 and LTB4 in parallel assays (as documented in Section 3), scientists can directly link changes in cellular lipid profiles to functional outcomes in neutrophil recruitment, cytokine production, and tissue inflammation [2].

Developing and Validating BLT1/BLT2 Receptor Antagonists

Given its ability to bind BLT receptors with lower affinity and act as a competitive antagonist of LTB4-induced responses [1], LTB5 is an essential reference compound for drug discovery programs targeting leukotriene-mediated inflammation. It serves as a prototype for partial agonists and can be used in competitive binding assays to characterize novel small molecule antagonists [2]. The quantitative Ki values and functional inhibition data provided in Section 3 establish LTB5 as a critical benchmark for evaluating the potency and efficacy of new chemical entities designed to block LTB4 signaling.

Investigating Inflammatory Skin Diseases (e.g., Psoriasis) in Preclinical Models

The demonstrated capacity of LTB5 to inhibit LTB4-induced proliferation of human epidermal keratinocytes by up to 54% at 10⁻⁷ M [1] makes it a highly relevant compound for dermatological research. In vitro models of hyperproliferative skin disorders, such as psoriasis, utilize LTB5 to dissect the specific contribution of LTB4 to keratinocyte dysregulation [2]. Furthermore, its reduced chemotactic potency for neutrophils provides a tool to study the relative importance of leukocyte infiltration versus keratinocyte proliferation in disease pathogenesis [3].

Profiling Lipid Mediators in Clinical and Nutritional Studies via LC-MS/MS

In metabolomics and lipidomics, LTB5 is a required analytical standard for the accurate identification and quantification of EPA-derived leukotrienes in biological samples. Validated HPLC-MS methods have been developed for the simultaneous assay of LTB4 and LTB5, enabling researchers to monitor the impact of dietary interventions, disease states, or pharmacological treatments on the balance of pro- and anti-inflammatory lipid mediators [1]. Procurement of high-purity LTB5 (≥98%) [2] is essential for establishing calibration curves and ensuring the reliability of these quantitative assays.

Application
Selection Property
Validation Focus
Omega-3 lipid mediator research
EPA-derived 5-series leukotriene; partial agonist/antagonist at BLT receptors
Quantitative shift from AA- to EPA-driven leukotriene biosynthesis and functional response
BLT receptor antagonist screening
Competitive LTB4 antagonist; lower-affinity BLT1 binder
Benchmark for partial agonist/antagonist characterization in binding and functional assays
Dermatological inflammation models
Inhibition of LTB4-driven keratinocyte proliferation; attenuated neutrophil chemotaxis
Contribution of LTB4 signaling to hyperproliferative keratinocyte endpoints
Lipid mediator profiling (LC-MS)
High-purity analytical standard for EPA-derived leukotriene quantification
Calibration and method reliability for omega-3/omega-6 lipid mediator panels in research samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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